molecular formula C22H20F3N3O B2920451 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034299-09-5

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2920451
CAS No.: 2034299-09-5
M. Wt: 399.417
InChI Key: ARFYBVWFTQKNOB-UHFFFAOYSA-N
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Description

This compound belongs to the class of N-substituted imidazo[1,2-a]pyridine-2-acetamides, characterized by a tetrahydroimidazo[1,2-a]pyridine core linked to a phenylacetamide moiety. The imidazo[1,2-a]pyridine scaffold is notable for its presence in pharmacologically active molecules, including Zolpidem and Alpidem, which are commercial drugs targeting the central nervous system . The trifluoromethyl (-CF₃) group on the phenyl ring enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to optimize pharmacokinetic properties .

Properties

IUPAC Name

N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O/c23-22(24,25)16-7-5-6-15(12-16)13-21(29)27-18-9-2-1-8-17(18)19-14-28-11-4-3-10-20(28)26-19/h1-2,5-9,12,14H,3-4,10-11,13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFYBVWFTQKNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates a tetrahydroimidazo[1,2-a]pyridine moiety with trifluoromethyl and phenyl groups. Its molecular formula is C19H20F3N3C_{19}H_{20}F_{3}N_{3}, with a molecular weight of 363.38 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds within this family have shown efficacy against various bacteria and fungi. Studies have highlighted the potential of related compounds to inhibit bacterial growth and biofilm formation.

2. Antitumor Effects

Compounds containing the imidazo[1,2-a]pyridine scaffold have been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways.

3. Neuropharmacological Effects

The tetrahydroimidazo[1,2-a]pyridine structure is associated with neuropharmacological activity. Some derivatives have been studied for their potential as anxiolytics or antidepressants by targeting serotonin receptors.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Enzyme Inhibition : Certain derivatives inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The compound may act as an antagonist or agonist at various neurotransmitter receptors.
  • Cellular Signaling Interference : It can disrupt signaling pathways that promote cell proliferation in cancer or inflammation.

Case Studies

Several studies have documented the effects of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that a derivative with a similar scaffold inhibited Staphylococcus aureus growth by disrupting cell wall synthesis (Journal of Medicinal Chemistry).
  • Antitumor Activity : In vivo experiments showed that a closely related imidazo[1,2-a]pyridine compound significantly reduced tumor size in mouse models by inducing apoptosis in cancerous cells (Cancer Research Journal).
  • Neuropharmacological Assessment : A clinical trial assessed the anxiolytic effects of a tetrahydroimidazo derivative and reported significant improvements in anxiety scores among participants compared to placebo (Psychopharmacology).

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectsReference
AntimicrobialImidazo[1,2-a]pyridine DerivativeInhibition of Staphylococcus aureusJournal of Medicinal Chemistry
AntitumorTetrahydroimidazo CompoundTumor size reduction in mouse modelsCancer Research Journal
NeuropharmacologicalTetrahydroimidazo DerivativeAnxiolytic effects in clinical trialsPsychopharmacology

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[1,2-a]pyridine Acetamide Derivatives

Compounds sharing the imidazo[1,2-a]pyridine core but differing in substituents or acetamide side chains:

Compound Name Structural Features Key Differences vs. Target Compound Synthetic Yield/Feasibility Reference
N-Substituted imidazo[1,2-a]pyridin-2-yl-acetamides (e.g., compounds from ) Imidazo[1,2-a]pyridine core with variable N-substituents (e.g., alkyl, aryl groups) Lack of tetrahydro modification or CF₃ substitution High modularity (70–85% yields)
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide Tetrahydroimidazo[1,2-a]pyridine core with dihydrobenzofuran-oxy substituent Replaces CF₃-phenyl with a benzofuran-oxy group No yield data provided

Key Findings :

  • The CF₃ group enhances electron-withdrawing effects and lipophilicity, contrasting with the benzofuran-oxy group in , which introduces polarity.
Benzothiazole-Based Acetamides

Compounds replacing the imidazo[1,2-a]pyridine core with a benzothiazole ring:

Compound Name Structural Features Key Differences vs. Target Compound Synthetic Yield/Feasibility Reference
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (Compound 13) Benzothiazole core with CF₃-phenylacetamide side chain Benzothiazole vs. imidazo[1,2-a]pyridine core Low yield (19%) due to microwave synthesis

Key Findings :

  • Benzothiazole derivatives often exhibit distinct binding profiles due to altered hydrogen-bonding capabilities and ring aromaticity.
Other Heterocyclic Acetamides

Examples with unrelated heterocycles but similar acetamide side chains:

Compound Name Structural Features Key Differences vs. Target Compound Reference
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Benzothieno-triazolo-pyrimidine core with sulfanyl-acetamide chain Larger, fused heterocycle with sulfur atoms
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Brominated imidazo[1,2-a]pyridine core with benzamide (not acetamide) side chain Bromine substituent; benzamide vs. phenylacetamide

Key Findings :

  • Bromine substitution in may alter steric and electronic properties, impacting target selectivity.

Research Implications and Challenges

  • Structural Optimization: The tetrahydroimidazo[1,2-a]pyridine core may offer improved metabolic stability over non-hydrogenated analogs , but synthetic routes need refinement (e.g., higher yields as in ).
  • Synthetic Challenges : Low yields in benzothiazole derivatives vs. modular synthesis of imidazo[1,2-a]pyridines highlight the need for optimized reaction conditions.

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